3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide
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Overview
Description
3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and various alkylating agents. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The purification process might include recrystallization, chromatography, or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, benzothiazolium salts are often studied for their potential as fluorescent probes or bioactive molecules. They may exhibit antimicrobial, anticancer, or enzyme-inhibitory properties.
Medicine
In medicine, compounds similar to 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide are investigated for their therapeutic potential, including their use as drugs or diagnostic agents.
Industry
In industry, these compounds may be used in the development of dyes, pigments, or materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylbenzothiazolium iodide
- 2-Methyl-3-ethylbenzothiazolium iodide
- 3-Propyl-2-[(E)-3-(3-((E)-3-[3-propyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide
Uniqueness
What sets 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide apart from similar compounds is its unique structural features, which may confer specific chemical reactivity or biological activity. These unique properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C34H39IN2S2 |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-[(3E)-3-[(E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)but-3-en-2-ylidene]-5,5-dimethylcyclohexen-1-yl]but-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C34H39N2S2.HI/c1-7-35-28-13-9-11-15-30(28)37-32(35)19-17-24(3)26-21-27(23-34(5,6)22-26)25(4)18-20-33-36(8-2)29-14-10-12-16-31(29)38-33;/h9-21H,7-8,22-23H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
NRVYPJSJNZQZEC-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C(/C)\C3=C/C(=C(\C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C(C)C3=CC(=C(C)C=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.[I-] |
Origin of Product |
United States |
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